molecular formula C15H13N3O2 B1221255 N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine

N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine

Cat. No. B1221255
M. Wt: 267.28 g/mol
InChI Key: QXKFXLLCKVUQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine is a member of benzodioxoles.

Scientific Research Applications

Structural and Molecular Studies

  • N-(1,3-Benzodioxol-5-ylmethyl)-1H-Benzimidazol-2-amine and similar compounds have been extensively studied for their structural properties. Investigations include spectral and electrochemical analyses, as well as density functional theory (DFT) calculations. These studies are crucial in understanding the molecular geometry, vibrational frequencies, and electronic transitions of the compound (Abdel Ghani & Mansour, 2012).

Biological Activities and Anticancer Potential

  • Some derivatives of N-(1,3-Benzodioxol-5-ylmethyl)-1H-Benzimidazol-2-amine have been synthesized and analyzed for their potential as anticancer agents. These studies involve synthesis and characterization using various physico-chemical techniques and evaluation of their cytotoxicity against different cancer cell lines (Ghani & Mansour, 2011).

Chemosensory Applications

  • Derivatives of N-(1,3-Benzodioxol-5-ylmethyl)-1H-Benzimidazol-2-amine have been utilized as chemosensors, particularly for detecting hydrogen cations. These compounds exhibit high chemosensor activity, which can be attributed to their high proton affinity and structure as "proton sponges" (Tolpygin et al., 2012).

Antimicrobial Activity

  • Studies have explored the antimicrobial activities of certain benzimidazole derivatives, which includes assessing their effectiveness against various bacterial strains. This research contributes to the understanding of the potential use of these compounds in combating bacterial infections (Mansour & Abdel-Ghani, 2015).

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C15H13N3O2/c1-2-4-12-11(3-1)17-15(18-12)16-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H2,16,17,18)

InChI Key

QXKFXLLCKVUQPZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-1H-benzimidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.